molecular formula C7H3F12IO4 B15205234 8-Iodoperfluoro-6-oxaoctanoic acid hydrate

8-Iodoperfluoro-6-oxaoctanoic acid hydrate

Cat. No.: B15205234
M. Wt: 505.98 g/mol
InChI Key: WNCMJYWTHVFQOC-UHFFFAOYSA-N
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Description

8-Iodoperfluoro-6-oxaoctanoic acid hydrate is a chemical compound with the molecular formula C7H3F12IO4 and a molar mass of 505.9816284 g/mol . This compound is characterized by the presence of iodine, fluorine, and oxygen atoms, making it a unique perfluorinated carboxylic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoperfluoro-6-oxaoctanoic acid hydrate typically involves the iodination of perfluorinated carboxylic acid precursors. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

8-Iodoperfluoro-6-oxaoctanoic acid hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form perfluorinated alcohols or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of perfluorinated ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution: Various perfluorinated derivatives depending on the nucleophile used.

    Reduction: Perfluorinated alcohols and other reduced compounds.

    Oxidation: Perfluorinated ketones and aldehydes.

Scientific Research Applications

8-Iodoperfluoro-6-oxaoctanoic acid hydrate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other perfluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a tracer due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of specialized fluorinated materials and coatings.

Mechanism of Action

The mechanism of action of 8-Iodoperfluoro-6-oxaoctanoic acid hydrate involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms allows it to participate in unique chemical interactions, making it useful in various applications. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanoic acid: A similar perfluorinated carboxylic acid but without the iodine atom.

    Perfluorooctanesulfonic acid: Another perfluorinated compound with a sulfonic acid group instead of a carboxylic acid group.

    Perfluorodecanoic acid: A longer-chain perfluorinated carboxylic acid.

Uniqueness

8-Iodoperfluoro-6-oxaoctanoic acid hydrate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to other perfluorinated compounds. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C7H3F12IO4

Molecular Weight

505.98 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluoro-5-(1,1,2,2-tetrafluoro-2-iodoethoxy)pentanoic acid;hydrate

InChI

InChI=1S/C7HF12IO3.H2O/c8-2(9,1(21)22)3(10,11)4(12,13)6(16,17)23-7(18,19)5(14,15)20;/h(H,21,22);1H2

InChI Key

WNCMJYWTHVFQOC-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(OC(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)O.O

Origin of Product

United States

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